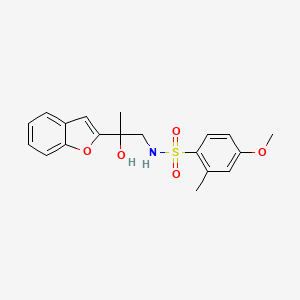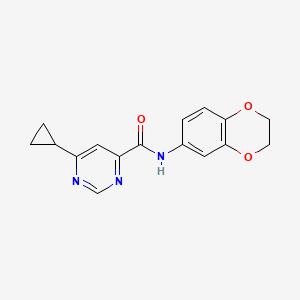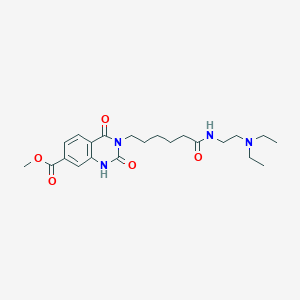
Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H32N4O5 and its molecular weight is 432.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
Quinolones with heterocyclic substituents, including quinazoline derivatives, have been investigated for their potent in vitro antibacterial activity. These compounds demonstrate significant antibacterial effects, especially against Gram-positive organisms, showcasing the potential of quinazoline derivatives in developing new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990).
Advanced Organic Synthesis Techniques
Research into stable o-quinoid systems involving quinazoline derivatives highlights innovative approaches in organic synthesis, providing pathways for creating complex molecules with high regioselectivity. This area of research is crucial for developing novel compounds with potential applications in medicinal chemistry and materials science (Sarkar, Ghosh, & Chow, 2000).
Crystal Structure Elucidation
Studies on methyl 2-substituted tetrahydroquinoline derivatives emphasize the importance of crystal structure analysis in understanding the molecular and crystal structures of complex organic compounds. Such analyses are fundamental in drug design and the development of materials with specific physical properties (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012).
Hydrolysis Reactions in Organic Chemistry
Research into the hydrolysis of products obtained from reactions involving acetylenecarboxylic acid and amines contributes to our understanding of the chemical behavior of quinazoline derivatives under different conditions. These studies are critical for developing new synthetic methodologies and understanding the stability of these compounds (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Antifolate Thymidylate Synthase Inhibitors
Quinazoline derivatives have been explored as potent antifolate thymidylate synthase inhibitors, with specific substitutions at the C2 position enhancing their activity. This research is pivotal for the development of new anticancer drugs, demonstrating the therapeutic potential of quinazoline derivatives in targeting cancer cell proliferation (Marsham, Chambers, Hayter, Hughes, Jackman, O'Connor, Bishop, & Calvert, 1989).
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures, such as indole derivatives, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular functions . For instance, indole derivatives can interact with various biological targets, leading to changes in cell biology .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have specific pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds, such as indole derivatives, are known to have various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities .
Propiedades
IUPAC Name |
methyl 3-[6-[2-(diethylamino)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5/c1-4-25(5-2)14-12-23-19(27)9-7-6-8-13-26-20(28)17-11-10-16(21(29)31-3)15-18(17)24-22(26)30/h10-11,15H,4-9,12-14H2,1-3H3,(H,23,27)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUGAYBALUZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

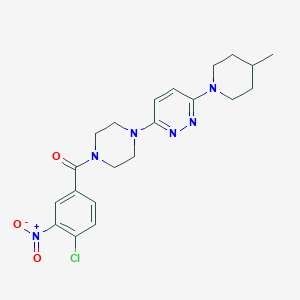
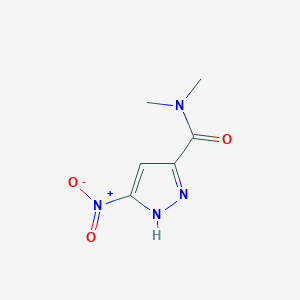
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2450903.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2450904.png)
![Methyl 2-amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2450905.png)
![tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B2450909.png)
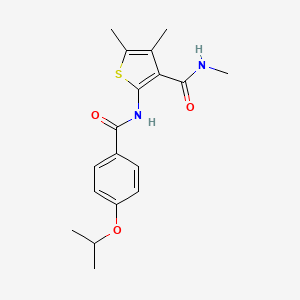
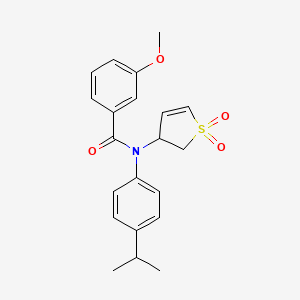

![5-(4-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2450914.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2450915.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2450920.png)
